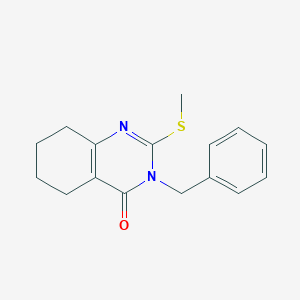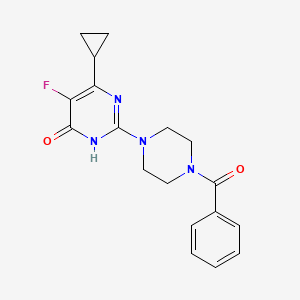
3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one” belongs to a class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-benzyl-2-substituted amino-quinazolin-4(3H)-ones have been synthesized by reacting the amino group of 3-benzyl-2-hydrazino quinazolin-4(3H)-one with a variety of aldehydes and ketones .Aplicaciones Científicas De Investigación
3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for its potential in a variety of scientific research applications. This molecule has been studied for its ability to interact with and modulate a variety of biological systems, including enzymes, receptors, and transcription factors. This molecule has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments. For example, this molecule has been used to study the regulation of gene expression, the regulation of cell cycle progression, and the inhibition of protein-protein interactions.
Mecanismo De Acción
Target of Action
Similar compounds, such as 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5h)-one, have been shown to selectively inhibit the cyclooxygenase-2 (cox-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
Related compounds have been shown to bind in the primary binding site of the cox-2 enzyme . The C-2 para -SO2Me substituent inserts into the 2° pocket present in the COX-2 enzyme . This interaction inhibits the enzyme’s activity, reducing the production of prostanoids and thereby alleviating inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has a variety of advantages and limitations for use in laboratory experiments. One advantage is that this molecule is relatively stable and can be synthesized in a variety of ways. This molecule is also relatively small, which makes it easy to handle and store. However, this molecule is also relatively expensive, and its biochemical and physiological effects are still not fully understood.
Direcciones Futuras
There are a variety of future directions for 3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one. One potential direction is to further study the biochemical and physiological effects of this molecule, in order to better understand its mechanism of action and potential therapeutic applications. Another potential direction is to develop more efficient methods of synthesis, in order to reduce the cost of this molecule. Finally, this molecule could also be studied for its potential in drug development, as it has been found to have a variety of biochemical and physiological effects.
Métodos De Síntesis
3-benzyl-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been synthesized in a variety of ways. The most common method is the reaction of 2-bromo-3-methylsulfanyl-3,4,5,6,7,8-hexahydroquinazolin-4-one with benzyl bromide in the presence of anhydrous potassium carbonate. This reaction results in the formation of the desired product in high yields. Other methods of synthesis, such as the reaction of 2-bromo-3-methylsulfanyl-3,4,5,6,7,8-hexahydroquinazolin-4-one with benzyl bromide and dimethyl sulfoxide, have also been reported.
Propiedades
IUPAC Name |
3-benzyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBZMAVGWFCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-5-fluoro-2-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449647.png)
![2-(oxane-2-carbonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6449656.png)
![6-cyclopropyl-5-fluoro-2-{4-[2-(1H-1,2,4-triazol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449661.png)
![2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449671.png)
![5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B6449682.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449684.png)
![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449694.png)
![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449698.png)
![6-cyclopropyl-5-fluoro-2-{4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449699.png)

![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)
![6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449727.png)
![2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449747.png)
![2-(benzylsulfanyl)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449752.png)